Nicotine imine
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Overview
Description
Nicotine imine belongs to the class of organic compounds known as alkaloids and derivatives. These are naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Also some synthetic compounds of similar structure are attributed to alkaloids. In addition to carbon, hydrogen and nitrogen, alkaloids may also contain oxygen, sulfur and more rarely other elements such as chlorine, bromine, and phosphorus. Nicotine imine is considered to be a practically insoluble (in water) and relatively neutral molecule. Nicotine imine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, nicotine imine is primarily located in the cytoplasm. Nicotine imine participates in a number of enzymatic reactions. In particular, Nicotine imine can be biosynthesized from nicotine through the action of the enzymes cytochrome P450 2A6 and cytochrome P450 2B6. In addition, Nicotine imine can be converted into cotinine through its interaction with the enzyme aldehyde oxidase. In humans, nicotine imine is involved in the nicotine metabolism pathway and the nicotine action pathway.
Scientific Research Applications
Nicotine's Role in Public Health and Research
Research by Perkins et al. (1996) and Heishman et al. (1997) highlights nicotine's dual role in public health issues and as a tool in physiological and pharmacological research. These studies emphasize nicotine's significance in both the proliferation of smoking-related health problems and its application in understanding diverse biological, behavioral, and social phenomena. This dual perspective underscores the complexity of nicotine's impact on society and the opportunities it presents for interdisciplinary research (Perkins et al., 1996) (Heishman et al., 1997).
Pharmacology and Toxicity of Nicotine
Research by Schievelbein (1982) and Laviolette and Kooy (2004) delves into the metabolic fate and neurobiological effects of nicotine. Schievelbein's work reviews the metabolism of nicotine, highlighting its historical significance and the evolution of research in this field. Laviolette and Kooy's research contributes to understanding nicotine's diverse neurophysiological and motivational effects in the brain, which are mediated through different neurochemical pathways (Schievelbein, 1982) (Laviolette & Kooy, 2004).
Therapeutic Applications of Nicotine
Hatsukami et al. (2005) explore the potential of nicotine as a medication in a study on the safety and immunogenicity of a nicotine conjugate vaccine. This research aligns with the therapeutic applications of nicotine, moving beyond its association with tobacco addiction and exploring its utility in medical treatments (Hatsukami et al., 2005).
Nicotine in Behavioral and Addiction Research
Bovet et al. (1967) and Foll and Goldberg (2006) provide insights into the behavioral effects of nicotine and its role in addiction. These studies contribute to understanding how nicotine influences behavior and reinforces drug-seeking and drug-taking behavior in both animals and humans. Such research is critical for developing strategies to address nicotine addiction and related health issues (Bovet et al., 1967) (Foll & Goldberg, 2006).
properties
CAS RN |
74710-78-4 |
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Product Name |
Nicotine imine |
Molecular Formula |
C10H13N2+ |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine |
InChI |
InChI=1S/C10H13N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3/q+1 |
InChI Key |
GTQXYYYOJZZJHL-UHFFFAOYSA-N |
SMILES |
C[N+]1=CCCC1C2=CN=CC=C2 |
Canonical SMILES |
C[N+]1=CCCC1C2=CN=CC=C2 |
physical_description |
Solid |
synonyms |
nicotine delta 1'(5)' iminium ion nicotine imine nicotine iminium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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